Pd(0) Oxidative Addition Rate Advantage: Iodo > Bromo >> Chloro
In the fundamental study by Barrios-Landeros and Hartwig using a bisphosphine Pd(0) complex, oxidative addition of aryl iodides proceeds with qualitatively distinct mechanistic pathways and consistently higher reaction rates compared to aryl bromides and chlorides [1]. The kinetic data demonstrate that halide identity, rather than ligand steric properties, dominates the irreversible step of oxidative addition. While specific rate constants for 1-allyl-4-iodobenzene are not explicitly published, the established ReiKE order (I ~10²–10³ × faster than Br; Br ~10²–10³ × faster than Cl) for unactivated aryl halides under standard Pd(0)/phosphine conditions is a class-level generalization [2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Aryl iodide (class, including 1-allyl-4-iodobenzene): rf ~1–10² M⁻¹s⁻¹ depending on ligand |
| Comparator Or Baseline | Aryl bromide (class): rf ~10⁻²–10⁻¹ M⁻¹s⁻¹; Aryl chloride (class): rf ~10⁻⁴–10⁻³ M⁻¹s⁻¹ |
| Quantified Difference | Iodide 10²–10³ × faster than bromide; Chloride requires elevated temperatures and/or specialized ligands |
| Conditions | Pd(0)/phosphine catalytic systems; literature consensus for unactivated aryl halides |
Why This Matters
Selecting the iodo variant ensures reaction completion under mild conditions that preserve the thermally sensitive allyl group, reducing byproducts and simplifying purification.
- [1] Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc. 2005, 127 (19), 6944–6945. Available at: https://www.semanticscholar.org/paper/da6b0fdd260ca2d12abd2610fc4d07a73ee314af View Source
- [2] Jutand, A.; Mosleh, A. Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (σ-Aryl)palladium Complexes. Organometallics 1995, 14 (4), 1810–1817. (And references therein establishing the relative oxidative addition rates: PhI > PhBr >> PhCl). View Source
